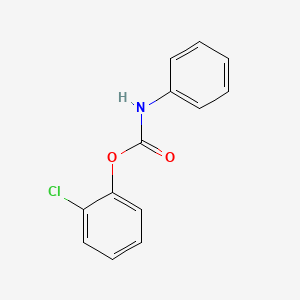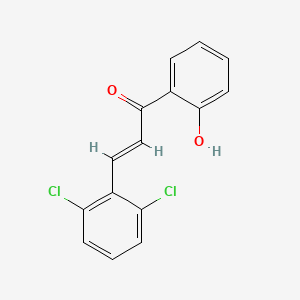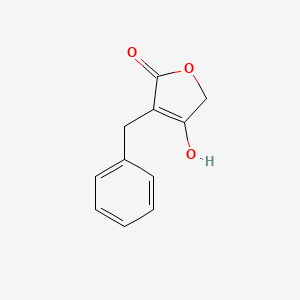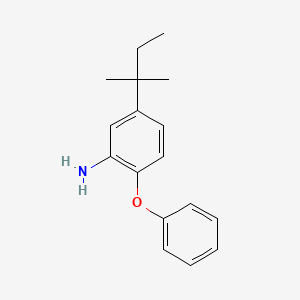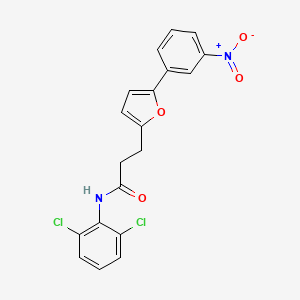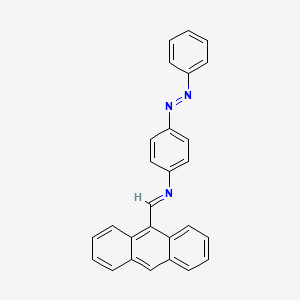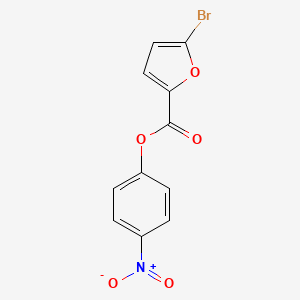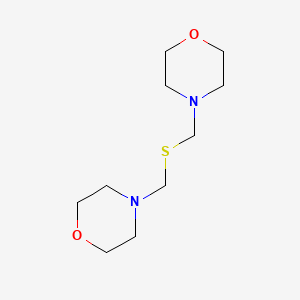
Benzaldehyde, p-nitro-, azine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, p-nitro-, azine is an organic compound that belongs to the class of azines Azines are characterized by the presence of a nitrogen-nitrogen double bond (N=N) within their structure This particular compound is derived from benzaldehyde and features a nitro group (NO2) attached to the para position of the benzene ring The azine linkage is formed by the condensation of two molecules of benzaldehyde, p-nitro- with hydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, p-nitro-, azine typically involves the reaction of p-nitrobenzaldehyde with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes condensation to form the azine linkage. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
[ 2 \text{C}_7\text{H}_5\text{NO}_3 + \text{N}2\text{H}4 \rightarrow \text{C}{14}\text{H}{10}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, p-nitro-, azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted azines.
Reduction: Reduction of the nitro group can yield amino-substituted azines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Nitro-substituted azines.
Reduction: Amino-substituted azines.
Substitution: Halogenated or nitrated azine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, p-nitro-, azine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, p-nitro-, azine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azine linkage may also play a role in the compound’s reactivity. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, m-nitro-, azine: Similar structure but with the nitro group in the meta position.
Benzaldehyde, o-nitro-, azine: Similar structure but with the nitro group in the ortho position.
Benzaldehyde, p-amino-, azine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Benzaldehyde, p-nitro-, azine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The para position allows for distinct electronic and steric effects compared to its meta and ortho counterparts.
Eigenschaften
Molekularformel |
C14H10N4O4 |
|---|---|
Molekulargewicht |
298.25 g/mol |
IUPAC-Name |
(E)-1-(4-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(8-4-12)18(21)22/h1-10H/b15-9+,16-10+ |
InChI-Schlüssel |
YWEOYAUKSPQBMW-KAVGSWPWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




